An In-Depth Technical Guide to the Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride
An In-Depth Technical Guide to the Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, a quaternary ammonium salt with potential applications in pharmaceutical and materials science. This document delves into the strategic selection of precursors, the rationale behind the reaction conditions, and detailed, step-by-step protocols for the synthesis of the key intermediate, 2-chloro-N-phenylacetamide, and its subsequent conversion to the target molecule. The synthesis is presented as a two-stage process, beginning with the acylation of aniline, followed by a double alkylation of a dimethylamine source. This guide is intended to provide researchers and drug development professionals with the necessary scientific foundation and practical insights to successfully synthesize and understand this compound.
Introduction and Strategic Overview
Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two methyl groups and two N-phenylacetamide moieties. The synthesis of such symmetrical bis-amides linked by a quaternary ammonium center is of interest due to their potential to act as "gemini" or dimeric surfactants, which often exhibit superior properties compared to their monomeric counterparts. The presence of amide functionalities introduces the potential for hydrogen bonding, influencing the molecule's aggregation behavior and interaction with biological targets.
The synthetic strategy outlined in this guide is a convergent approach, focusing on the initial preparation of a key electrophilic precursor, followed by a nucleophilic substitution reaction to construct the final quaternary ammonium salt. This method is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reaction steps.
Synthesis Pathway Overview
The synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride is most logically approached in two primary stages:
-
Stage 1: Synthesis of the Electrophilic Precursor: Preparation of 2-chloro-N-phenylacetamide from aniline and chloroacetyl chloride.
-
Stage 2: Quaternization: The double alkylation of a dimethylamine source with two equivalents of 2-chloro-N-phenylacetamide to form the target quaternary ammonium chloride.
Caption: Overall two-stage synthesis pathway.
Stage 1: Synthesis of 2-Chloro-N-phenylacetamide
The synthesis of the key intermediate, 2-chloro-N-phenylacetamide, is a well-established acylation reaction. The most common and efficient method involves the reaction of aniline with chloroacetyl chloride.
Underlying Principles and Rationale
This reaction is a nucleophilic acyl substitution where the nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic. A biphasic system using an organic solvent and an aqueous base is often employed for ease of work-up.
Detailed Experimental Protocol
A reliable method for the preparation of 2-chloro-N-phenylacetamide is the Schotten-Baumann reaction condition.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (1.00 mole, 93.1 g) in toluene (750 ml).
-
Add a 10% aqueous solution of sodium hydroxide (750 ml) to the flask.
-
Cool the stirred mixture to 0°C using an ice bath.
-
Add chloroacetyl chloride (1.75 moles, 197 g) dropwise via the dropping funnel over a period of 45 minutes, ensuring the internal temperature does not exceed 10°C.[1]
-
After the addition is complete, continue stirring at room temperature for approximately one hour.
-
The precipitated crystalline product, 2-chloro-N-phenylacetamide, is collected by vacuum filtration.
-
Wash the collected solid with cold toluene and then with water to remove any remaining starting materials and salts.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Yield and Purity
This procedure is reported to yield approximately 151 g (90.0%) of 2-chloro-N-phenylacetamide with a melting point of 134-136°C.[1] The purity can be further enhanced by recrystallization from a suitable solvent such as ethanol if required.
| Parameter | Value | Reference |
| Starting Material (Aniline) | 1.00 mole (93.1 g) | [1] |
| Reagent (Chloroacetyl Chloride) | 1.75 moles (197 g) | [1] |
| Solvent | Toluene (750 ml) | [1] |
| Base | 10% NaOH (750 ml) | [1] |
| Reaction Temperature | 0-10°C (addition), RT (stirring) | [1] |
| Yield | 90.0% (151 g) | [1] |
| Melting Point | 134-136°C | [1] |
Stage 2: Synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride
The second stage of the synthesis involves the quaternization of a dimethylamine source with two equivalents of the previously synthesized 2-chloro-N-phenylacetamide. This is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.
Mechanistic Considerations and Strategic Choices
The reaction proceeds through the nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbon bearing the chlorine atom in 2-chloro-N-phenylacetamide. This occurs in two successive steps to form the final quaternary ammonium salt.
Caption: Stepwise quaternization mechanism.
A key consideration is the choice of the dimethylamine source and the reaction conditions to favor the desired double alkylation. Using an aqueous solution of dimethylamine is a practical approach. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reaction and to dissolve the reactants.
Detailed Experimental Protocol
This protocol is based on established principles of quaternization reactions.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N-phenylacetamide (2.0 equivalents) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Add an aqueous solution of dimethylamine (e.g., 40% in water, 1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, being a salt, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization and Purity Assessment
The structure of the final product, Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the anilino, acetamide, and dimethylammonium protons and carbons in the correct ratios.
-
Mass Spectrometry (MS): To determine the molecular weight of the cation.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.
The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and determination of its melting point.
| Parameter | Proposed Value/Condition |
| Starting Material (Precursor) | 2.0 equivalents |
| Reagent (Dimethylamine) | 1.0 equivalent (e.g., 40% aq. solution) |
| Solvent | Acetone or Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 6-12 hours (TLC monitored) |
| Work-up | Cooling, filtration, washing |
Safety Considerations
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate PPE.
-
Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. Use in a fume hood.
-
The quaternization reaction should be performed with adequate ventilation.
Conclusion
The synthesis of Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium chloride can be reliably achieved through a two-stage process involving the synthesis of 2-chloro-N-phenylacetamide followed by a double alkylation of dimethylamine. The protocols provided in this guide are based on well-established chemical principles and offer a clear pathway for the successful preparation of this target molecule. The provided rationale for the experimental choices and the detailed step-by-step instructions are intended to empower researchers to not only reproduce this synthesis but also to adapt and optimize it for their specific needs.
References
-
PrepChem.com. a. Preparation of 2-chloro-N-phenylacetamide. [Link]
-
PubChem. Ethanaminium, N,N-dimethyl-2-oxo-N-(2-oxo-2-(phenylamino)ethyl)-2-(phenylamino)-, chloride (1:1). [Link]
-
Science Info. Quaternary Ammonium Salts: Definition, Preparation, Applications. [Link]
- Katke, S.A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
